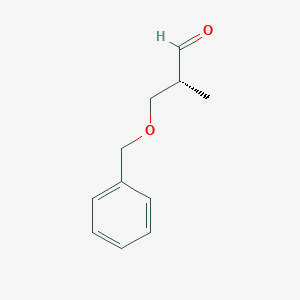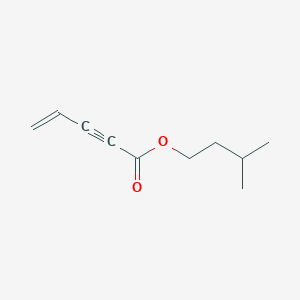
3-Methylbutyl pent-4-en-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutyl pent-4-en-2-ynoate is an organic compound with the molecular formula C10H14O2. It is an ester formed from the reaction between 3-methylbutanol and pent-4-en-2-ynoic acid. This compound is known for its unique structure, which includes both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl pent-4-en-2-ynoate typically involves the esterification reaction between 3-methylbutanol and pent-4-en-2-ynoic acid. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbutyl pent-4-en-2-ynoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Different esters, amides
Aplicaciones Científicas De Investigación
3-Methylbutyl pent-4-en-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methylbutyl pent-4-en-2-ynoate depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the alkyne group is converted to an alkene or alkane through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions include the activation of the alkyne group by the catalyst and the subsequent addition of hydrogen atoms to the carbon-carbon triple bond.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutyl pent-4-ynoate: Similar structure but lacks the alkene group.
Pent-4-en-2-ynoic acid: The acid precursor used in the synthesis of 3-Methylbutyl pent-4-en-2-ynoate.
3-Methylbutanol: The alcohol precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both an alkyne and an alkene functional group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
80220-83-3 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-methylbutyl pent-4-en-2-ynoate |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-10(11)12-8-7-9(2)3/h4,9H,1,7-8H2,2-3H3 |
Clave InChI |
FWANXXHIBKBYBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)C#CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



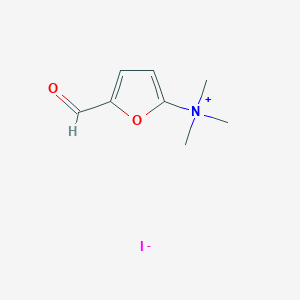

![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)
![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
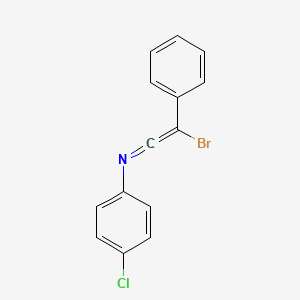
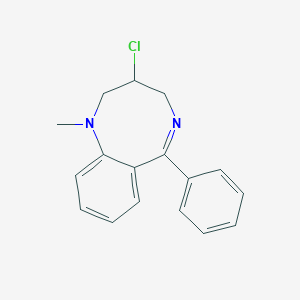
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
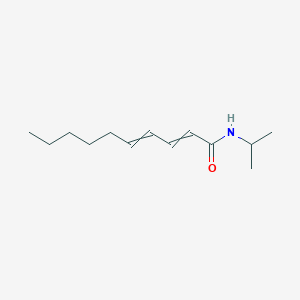
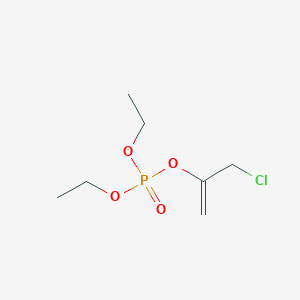

![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
